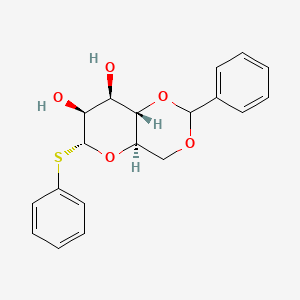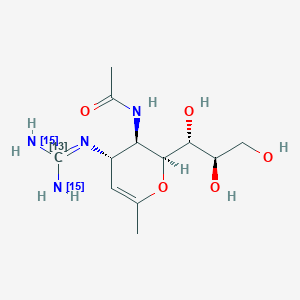
Zanamivir-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zanamivir-13C,15N2 is a labelled analogue of Zanamivir . It is an influenza viral neuraminidase inhibitor and the structural analog of the sialic acid . It is intended for use as an internal standard for the quantification of zanamivir by GC- or LC-MS .
Molecular Structure Analysis
The molecular formula of Zanamivir-13C,15N2 is C11[13C]H20N2[15N]2O7 . Its molecular weight is 335.29 . The InChI code provides a detailed description of its molecular structure .Chemical Reactions Analysis
Specific chemical reactions involving Zanamivir-13C,15N2 are not provided in the available sources. As a neuraminidase inhibitor, it is known to interact with the neuraminidase protein of the influenza virus .Physical And Chemical Properties Analysis
Zanamivir-13C,15N2 is a solid substance . It has a molecular weight of 335.29 and a molecular formula of C11[13C]H20N2[15N]2O7 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Aplicaciones Científicas De Investigación
Zanamivir Resistance and Viral Mutation : Zanamivir is effective against influenza A and B viruses. However, certain mutations in the influenza virus can lead to reduced susceptibility to Zanamivir, highlighting the importance of ongoing surveillance for resistance (Hurt et al., 2009).
Dimeric Zanamivir Conjugates : Dimeric zanamivir conjugates have been investigated as potential second-generation therapies for influenza. These compounds show enhanced activity and persistence in lung tissue compared to zanamivir alone (Macdonald et al., 2005).
Efficacy in Preventing Influenza Infection : Intravenous zanamivir has been shown to be effective in preventing influenza A virus infection and reducing symptoms associated with the infection (Calfee et al., 1999).
Therapeutic Activity : Direct administration of zanamivir to the respiratory tract in adults with influenza has been found safe and effective in reducing symptoms if started early in the infection course (Hayden et al., 1997).
Environmental Trace Analysis : Zanamivir's environmental presence and its potential to induce antiviral-resistant viruses in the environment have been studied, emphasizing the importance of monitoring its environmental impact (Lindberg et al., 2015).
DNA and RNA Interaction : Studies have shown that zanamivir interacts with DNA and RNA, affecting the structural stability of these nucleic acids, which is critical for understanding its molecular mechanism of action (Nafisi et al., 2007).
Nanoparticle Formulations : Zanamivir has been studied in combination with nanoparticles to enhance its efficacy against H1N1 influenza virus, highlighting innovative approaches to drug delivery (Lin et al., 2017).
Pharmacokinetics and Safety : Various studies have examined the pharmacokinetics and safety of zanamivir when administered through different routes, providing essential information for its clinical use (Cass et al., 1999).
Drug Interactions : Zanamivir has a low potential for drug interactions, making it a safer option for patients on multiple medications (Daniel et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O5/c1-5-3-7(16-12(13)14)9(15-6(2)18)11(21-5)10(20)8(19)4-17/h3,7-11,17,19-20H,4H2,1-2H3,(H,15,18)(H4,13,14,16)/t7-,8+,9+,10+,11-/m0/s1/i12+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWCOVORZCHMIB-REROTNFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(O1)C(C(CO)O)O)NC(=O)C)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)N=[13C]([15NH2])[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

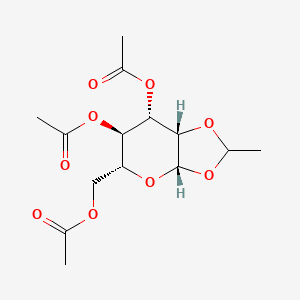
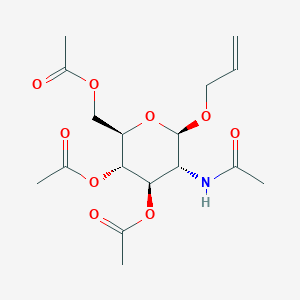

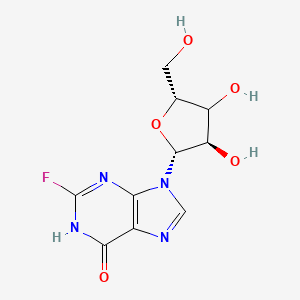



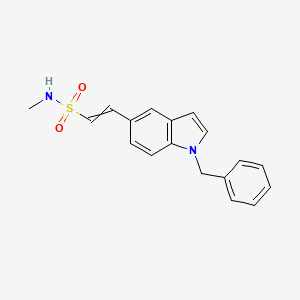


![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
